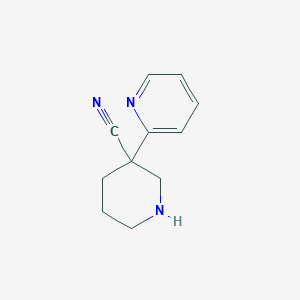

3-(Piridin-2-il)piperidin-3-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyridin-2-yl)piperidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H13N3. It features a piperidine ring substituted with a pyridine ring at the 2-position and a nitrile group at the 3-position.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit diverse biological activities. The synthetic routes often involve reactions such as:

- Nucleophilic substitution : The carbonitrile group can be modified to introduce various functional groups.

- Electrophilic aromatic substitution : The pyridine ring can be selectively functionalized to enhance biological activity.

Biological Applications

Ligand in Biochemical Assays

Research has indicated that 3-(Pyridin-2-yl)piperidine-3-carbonitrile can act as a ligand for various receptors, making it valuable in biochemical assays. Its ability to bind to specific targets allows for the exploration of its pharmacological properties.

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Studies have shown that it may reduce pro-inflammatory cytokines in models of arthritis, suggesting a role in treating inflammatory diseases.

- Anticancer Properties : Preliminary research indicates that derivatives of this compound could inhibit tumor growth and induce apoptosis in cancer cell lines.

Industrial Applications

Development of Novel Materials

In addition to its biological applications, 3-(Pyridin-2-yl)piperidine-3-carbonitrile is explored for its potential in creating novel materials with specific electronic or optical properties. This includes applications in:

- Organic electronics : Its unique structure may contribute to the development of new organic semiconductors.

- Sensors : The compound's reactivity can be harnessed for sensor technology.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Essential for synthesizing diverse derivatives |

| Biochemical Assays | Ligand for receptor binding | Facilitates studies on pharmacological profiles |

| Medicinal Chemistry | Anti-inflammatory and anticancer effects | Reduces cytokine levels; inhibits tumor growth |

| Industrial Applications | Development of electronic materials | Potential use in organic electronics and sensors |

Case Studies

-

Anti-inflammatory Effects

- A study demonstrated that 3-(Pyridin-2-yl)piperidine-3-carbonitrile significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, indicating its potential as an anti-inflammatory agent.

-

Anticancer Efficacy

- In ovarian cancer xenograft models, this compound inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis, showcasing its potential as an anticancer therapeutic.

-

Material Science Innovations

- Research into the compound's electronic properties revealed promising results for its application in organic semiconductor technologies, paving the way for innovative material development.

Mecanismo De Acción

Target of Action

The compound contains a pyridine ring and a piperidine ring, which are common structures in many biologically active compounds . These structures can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many compounds with similar structures are involved in pathways related to neurotransmission, inflammation, and cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Compounds with pyridine and piperidine structures are generally well absorbed and can cross biological membranes . They can be metabolized by various enzymes in the body and are usually excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially affect cell signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound might be more or less active at different pH levels, or its stability might be affected by temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile typically involves the reaction of 2-pyridylmagnesium bromide with 3-cyanopiperidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for 3-(Pyridin-2-yl)piperidine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-2-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Pyridin-3-yl)piperidine-3-carbonitrile

- 3-(Pyridin-4-yl)piperidine-3-carbonitrile

- 3-(Pyridin-2-yl)piperidine-2-carbonitrile

Uniqueness

3-(Pyridin-2-yl)piperidine-3-carbonitrile is unique due to the specific positioning of the pyridine and nitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct binding properties and selectivity towards certain molecular targets .

Actividad Biológica

3-(Pyridin-2-yl)piperidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, specific therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a piperidine structure with a cyano group, which is known to influence its pharmacological properties. The presence of these functional groups allows for potential interactions with various biological targets.

The biological activity of 3-(Pyridin-2-yl)piperidine-3-carbonitrile can be attributed to several mechanisms:

- Receptor Interaction : It has been studied as a ligand for various receptors, including histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .

- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting specific signaling proteins such as AKT and β-catenin .

- Inhibition of Drug Resistance : Research indicates that derivatives can inhibit P-glycoprotein (P-gp), thereby potentially reversing multidrug resistance in cancer therapies .

Anticancer Activity

Research has demonstrated that pyridine derivatives exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising cytotoxic effects with IC50 values indicating effective concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0–10.7 | Induction of apoptosis |

| PC-3 | 13.3 | P-gp inhibition |

Pain Management

As a dual ligand for histamine H3 and sigma-1 receptors, 3-(Pyridin-2-yl)piperidine-3-carbonitrile has shown potential in managing nociceptive and neuropathic pain, suggesting its utility in treating chronic pain conditions .

Case Studies

-

Induction of Apoptosis in Cancer Cells :

A study highlighted the compound's ability to induce apoptosis through mitochondrial pathways. The release of cytochrome c was significantly increased, leading to cell death in MCF-7 cells without altering death receptor protein levels . -

Multidrug Resistance Reversal :

In vitro studies indicated that the compound could effectively inhibit P-gp function, enhancing the accumulation of chemotherapeutic agents in resistant cancer cells. This suggests a potential role in improving the efficacy of existing cancer treatments .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 3-(Pyridin-2-yl)piperidine-3-carbonitrile are crucial for its therapeutic application:

- Absorption and Distribution : Compounds with similar structures typically exhibit good absorption characteristics and the ability to cross biological membranes effectively .

- Metabolism : The compound undergoes typical metabolic pathways including oxidation and reduction, which can lead to various derivatives with distinct biological activities .

Propiedades

IUPAC Name |

3-pyridin-2-ylpiperidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYSNAASQINWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.